

Application Notes: Theliatinib Tartrate in Cell-Based Assays

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Compound of Interest

Compound Name: *Theliatinib tartrate*

Cat. No.: B12404286

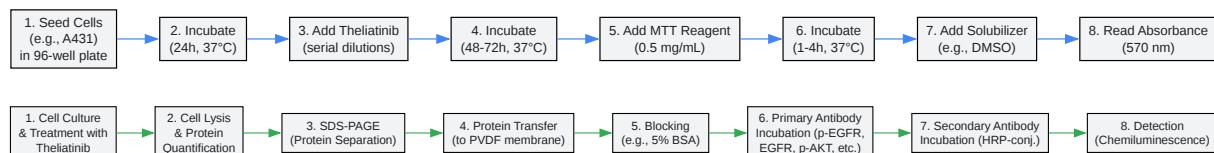
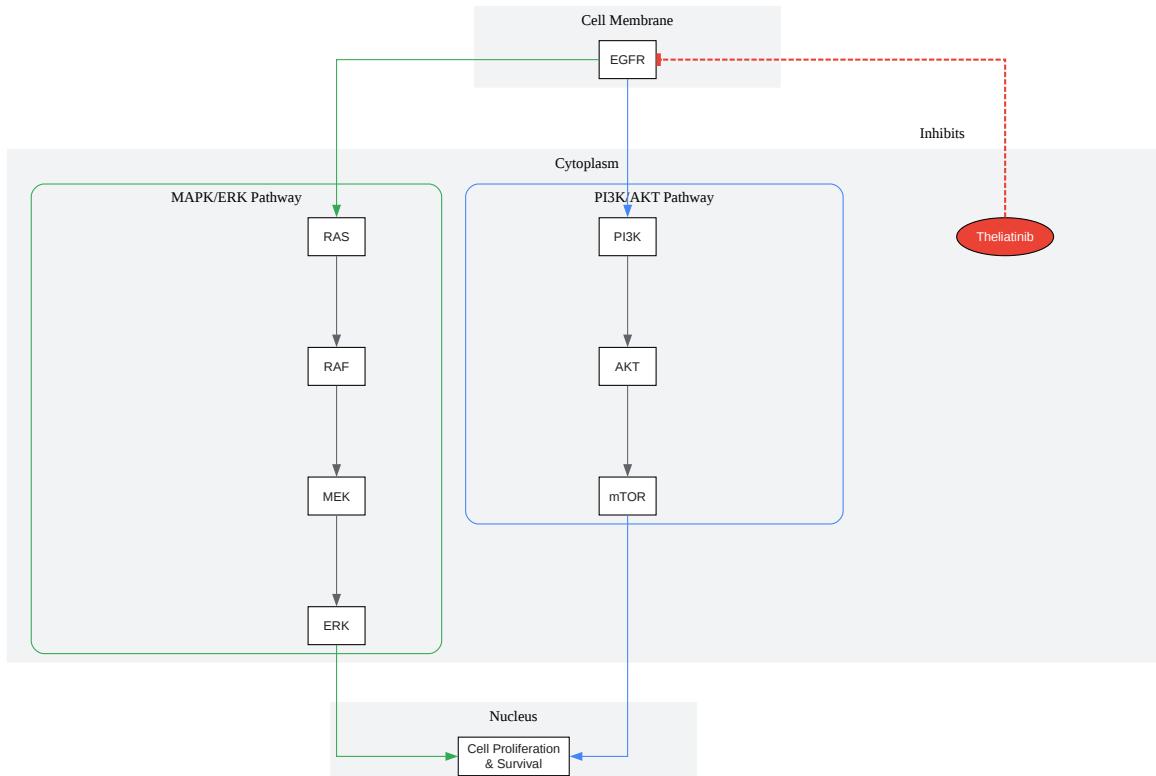
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Introduction

Theliatinib, also known as HMPL-309 or Xilertinib, is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).^{[1][2]} It targets wild-type EGFR as well as certain mutations, such as the T790M/L858R mutant, making it a valuable compound for research in oncology, particularly for tumors characterized by EGFR overexpression.^{[1][2][3]} This document provides detailed protocols for key cell-based assays to evaluate the efficacy and mechanism of action of **Theliatinib tartrate** in a research setting. These assays are fundamental for determining its cytotoxic effects, impact on cell viability, and its ability to engage its molecular target within the cell.

Mechanism of Action

Theliatinib functions by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.^[4] Dysregulation of the EGFR signaling cascade is a common driver in various cancers, promoting cell proliferation, survival, and migration.^[4] By inhibiting EGFR, Theliatinib effectively blocks these pro-tumorigenic signals. The primary downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for cell cycle progression and apoptosis evasion.^[5]



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